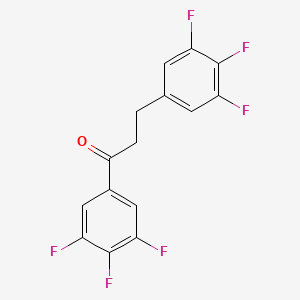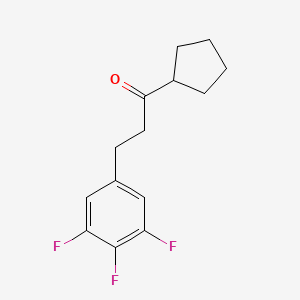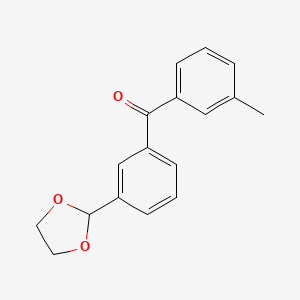![molecular formula C11H15NO3 B1328020 [(3-Methoxy-benzyl)-methyl-amino]-acetic acid CAS No. 947013-82-3](/img/structure/B1328020.png)
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- The research by Wang et al. (2016) focused on synthesizing new compounds using indole carboxylic acids, which share a structural similarity to (3-Methoxy-benzyl)-methyl-amino-acetic acid. These synthesized compounds include indole-benzimidazoles, highlighting the potential for (3-Methoxy-benzyl)-methyl-amino-acetic acid in the synthesis of novel organic compounds (Wang et al., 2016).
Structural Analysis
- A study by Camerman et al. (2005) examined the crystal structure of related compounds, providing insights into the structural aspects that could be relevant to (3-Methoxy-benzyl)-methyl-amino-acetic acid. This research contributes to understanding the molecular structure and properties of similar compounds (Camerman et al., 2005).
Chemical Reactivity and Synthesis
- The work by Percino and Hernández (2007) involved studying reactions of methyl 2-hydroxy-2-methoxy acetate with various amino alcohols, including N-benzylethanolamine, which has a similar structure to (3-Methoxy-benzyl)-methyl-amino-acetic acid. This research is significant for understanding the reactivity and potential synthetic applications of these compounds (Percino & Hernández, 2007).
Natural Product Isolation
- Kirmizigul et al. (2003) isolated novel compounds from Turkish lichens, one of which shares structural similarities with (3-Methoxy-benzyl)-methyl-amino-acetic acid. This suggests potential for the discovery of similar compounds in natural sources (Kirmizigul et al., 2003).
Polymer Precursors
- Research by García-Martín et al. (2000, 2001) focused on the synthesis of 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a precursor in the preparation of a chiral β-polyamide. This research is relevant as it demonstrates the use of structurally similar compounds in polymer science (García-Martín et al., 2000), (García-Martín et al., 2001).
Development of Prodrugs
- Gupta et al. (2009) evaluated the chemical and enzymatic stability of prodrugs containing methoxy linkers. This study is pertinent as it illustrates how structural components similar to (3-Methoxy-benzyl)-methyl-amino-acetic acid can influence the stability and efficacy of prodrugs (Gupta et al., 2009).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through a variety of mechanisms, including electrophilic substitution
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 20924 , which suggests that it could potentially be absorbed and distributed in the body
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . These activities suggest that this compound could potentially have a wide range of molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-4-3-5-10(6-9)15-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYITHOCWGRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














